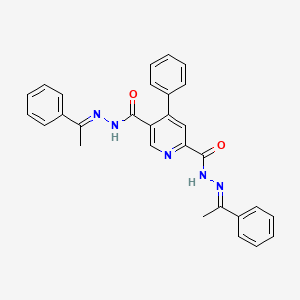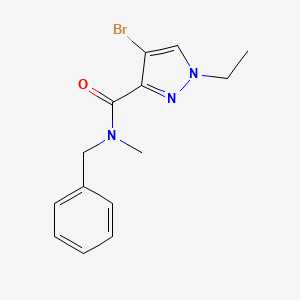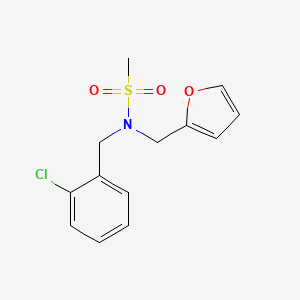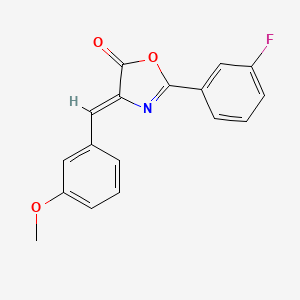![molecular formula C14H15BrN2OS B5791715 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide” is likely a synthetic organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiazole derivatives are often synthesized in the lab and their structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide have shown promising antimicrobial activity. They have been effective against both Gram-positive and Gram-negative bacterial species . This suggests that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide could also have potential as an antimicrobial agent.
Anticancer Activity
The compound has been studied for its anticancer activity, specifically against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This indicates that it could be used in the development of new treatments for this type of cancer.
Antiproliferative Agents
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide derivatives have been studied as prospective antiproliferative agents . Antiproliferative agents inhibit the growth of cells, and are often used in the treatment of cancer.
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This research could help in the development of new drugs based on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.
Antifungal Activity
Thiazole nucleus, a part of the N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide structure, has been reported to have antifungal activities . This suggests that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazoles have been found in many potent biologically active compounds, including antiretroviral drugs . This suggests that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide could potentially have antiviral properties.
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide are currently unknown. The compound’s structure is novel and has been reported for the first time
Biochemical Pathways
As the compound’s structure is novel , further studies are required to elucidate the pathways it affects and their downstream effects.
Result of Action
The molecular and cellular effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide’s action are currently unknown. As the compound’s structure is novel
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRUUFLCWMHXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)



![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)



